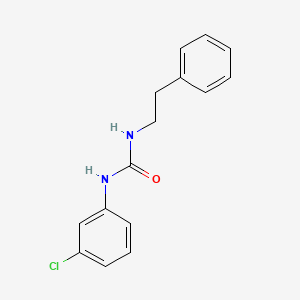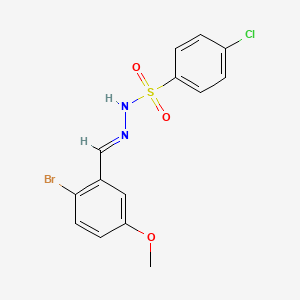
5-bromo-N-(4-cyanophenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(4-cyanophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The compound has been extensively studied for its potential applications in cancer therapy, neuroprotection, and other related fields.
科学研究应用
5-bromo-N-(4-cyanophenyl)nicotinamide has been extensively studied for its potential applications in cancer therapy, neuroprotection, and other related fields. In cancer therapy, the compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA repair mechanisms in cancer cells. This leads to increased DNA damage and cell death, thereby reducing the proliferation of cancer cells. In neuroprotection, the compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 5-bromo-N-(4-cyanophenyl)nicotinamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (5-bromo-N-(4-cyanophenyl)nicotinamide), which is involved in DNA repair mechanisms. 5-bromo-N-(4-cyanophenyl)nicotinamide is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins. This leads to the recruitment of DNA repair factors and the initiation of DNA repair mechanisms. By inhibiting 5-bromo-N-(4-cyanophenyl)nicotinamide, 5-bromo-N-(4-cyanophenyl)nicotinamide prevents the repair of DNA damage, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-cyanophenyl)nicotinamide are primarily related to its inhibition of 5-bromo-N-(4-cyanophenyl)nicotinamide. This leads to increased DNA damage and cell death, which is beneficial in cancer therapy. In neuroprotection, the compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of 5-bromo-N-(4-cyanophenyl)nicotinamide is its potent inhibition of 5-bromo-N-(4-cyanophenyl)nicotinamide, which makes it a promising candidate for cancer therapy and neuroprotection. However, the compound has some limitations in lab experiments. For example, it may exhibit off-target effects on other enzymes or proteins, which may complicate the interpretation of experimental results. Additionally, the compound may have limited solubility or stability in certain experimental conditions, which may affect its efficacy.
未来方向
There are several future directions for the research on 5-bromo-N-(4-cyanophenyl)nicotinamide. One direction is to explore its potential applications in combination with other drugs or therapies for cancer therapy or neuroprotection. Another direction is to investigate its off-target effects and potential toxicity in vivo. Additionally, further research is needed to optimize the synthesis method and improve the purity and yield of the compound. Overall, the research on 5-bromo-N-(4-cyanophenyl)nicotinamide has promising potential for the development of novel therapies for cancer and neurodegenerative diseases.
合成方法
The synthesis of 5-bromo-N-(4-cyanophenyl)nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 4-cyanophenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of 5-bromo-N-(4-cyanophenyl)nicotinamide. The purity and yield of the compound can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
属性
IUPAC Name |
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-9(6-15)2-4-12/h1-5,7-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPIOSRLEBXONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)




![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)

![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)

![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
